Cloridarol

Description

Historical Context of Cloridarol in Chemical Research

Research into this compound dates back at least to the 1970s. Early studies, particularly in Italy, investigated this compound as an experimental medication for the treatment of cardiovascular diseases, specifically coronary insufficiency. nih.govdrugbank.com This initial research trajectory was primarily focused on its potential as a vasodilator, a property that helps to widen blood vessels and improve blood flow. smolecule.comdrugbank.com The synthesis of this compound has been explored through various methods, including routes involving (4-Chlorobenzoyl)benzofuran as a starting material and utilizing specific reagents and controlled conditions to optimize yield and purity. smolecule.comchemicalbook.com

This compound's Significance in Modern Chemical and Biological Sciences

In modern chemical and biological sciences, this compound holds significance as a benzofuran (B130515) derivative with demonstrated biological activity. Benzofurans themselves are a versatile scaffold found in numerous natural products and synthetic compounds with a wide range of therapeutic potentials, including antitumor, antidepressant, and anti-inflammatory activities. researchgate.netfrontiersin.orgijnrd.org this compound's structure, incorporating a chlorine atom and a benzofuran core, contributes to its observed pharmacological properties. smolecule.com Beyond its historical context as a vasodilator, recent research highlights its potential in other areas, underscoring its continued relevance in exploring structure-activity relationships within the benzofuran class. smolecule.comnih.gov

Evolution of Research Trajectories for the Compound

The research trajectories for this compound have evolved from its initial investigation as a cardiovascular agent. While its vasodilatory effects were a primary focus in earlier studies, more recent research has expanded to explore other biological activities. smolecule.comdrugbank.com This evolution is driven by a deeper understanding of the compound's interactions at the molecular level and the broader potential of benzofuran derivatives. Studies have begun to investigate its neuroprotective properties, suggesting potential roles in reducing oxidative stress and modulating neurotransmission. smolecule.com Furthermore, its interaction with specific biological pathways and molecules is being explored, indicating a shift towards understanding its multifaceted biological profile. smolecule.comnih.gov

Current Academic Repurposing Concepts of this compound

Current academic research concepts for this compound include its repurposing for conditions beyond cardiovascular disease. A notable area of investigation is its potential as an inhibitor of protein aggregation, specifically human islet amyloid peptide (hIAPP) aggregation. smolecule.comnih.govresearchgate.netacs.org This line of research is particularly relevant in the context of Type II diabetes, where the abnormal misfolding and aggregation of hIAPP is considered a critical pathological event. nih.govresearchgate.netacs.org Studies have demonstrated this compound's ability to inhibit hIAPP aggregation and reduce associated cell toxicity in experimental settings. nih.govacs.org This repurposing concept leverages the known properties of this compound and explores new therapeutic avenues based on its molecular interactions. nih.govresearchgate.net

Detailed Research Findings: Inhibition of hIAPP Aggregation

| Method | Observation | Outcome |

| Thioflavin T (ThT) | Reduced fluorescence intensity in the presence of this compound | Indicates inhibition of amyloid fibril formation nih.govacs.org |

| Atomic Force Microscopy (AFM) | Fewer and less mature fibrils observed with this compound treatment | Confirms inhibition of aggregation process nih.govacs.org |

| Circular Dichroism (CD) | Changes in hIAPP secondary structure profile upon incubation with this compound | Suggests altered aggregation pathway nih.govacs.org |

Further studies using cell assays, such as MTT and LDH assays, have indicated that this compound can increase cell viability and decrease cell apoptosis in the presence of hIAPP, suggesting a protective effect on islet β-cells. nih.govacs.org Computational studies, including molecular dynamics simulations, suggest that this compound binds to the C-terminal β-sheet region of hIAPP oligomers through various interactions, including hydrophobic interactions, π–π stacking, and hydrogen bonding. nih.govacs.org This binding is thought to disrupt hIAPP structures and block the aggregation pathway. nih.govacs.org

Data Table: Experimental Inhibition Data (Example based on findings)

| Experimental Parameter | Control (hIAPP alone) | This compound + hIAPP (Optimal Conditions) | Percentage Reduction/Increase | Source |

| hIAPP Fibril Reduction | 100% | Up to 43% | Up to 57% Reduction | nih.govacs.org |

| Islet β-cell Viability | Baseline | Increased by 15% | 15% Increase | nih.govacs.org |

| Islet β-cell Apoptosis | Baseline | Decreased by 28% | 28% Decrease | nih.govacs.org |

Structure

2D Structure

3D Structure

Properties

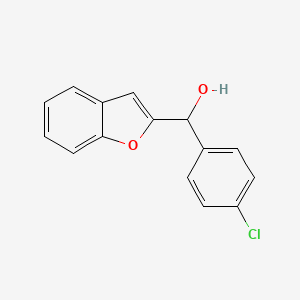

IUPAC Name |

1-benzofuran-2-yl-(4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFBRIPYVVGWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863220 | |

| Record name | Clobenfurol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3611-72-1, 1290045-29-2 | |

| Record name | Clobenfurol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3611-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloridarol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003611721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloridarol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290045292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloridarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobenfurol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloridarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORIDAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L2063955H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLORIDAROL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXI9IO55VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Studies of Cloridarol

Established Synthetic Pathways for Cloridarol

A logical and established approach to the synthesis of this compound, which is (RS)-1-(Benzofuran-2-yl)(4-chlorophenyl)methanol, involves the coupling of a benzofuran (B130515) moiety with a chlorophenyl group, followed by the generation of the secondary alcohol. A highly plausible and efficient method for this transformation is the Grignard reaction.

The synthesis of this compound via a Grignar reaction would necessitate two key precursors:

2-Formylbenzofuran: This aldehyde serves as the electrophilic component, providing the benzofuran core and the carbonyl group for the subsequent reaction. The synthesis of 2-formylbenzofuran can be achieved from salicylaldehyde (B1680747) through a multi-step process.

4-Chlorophenylmagnesium bromide: This Grignard reagent acts as the nucleophilic component, introducing the 4-chlorophenyl group to the carbonyl carbon of 2-formylbenzofuran. It is typically prepared by reacting 4-bromochlorobenzene with magnesium metal.

An alternative, though potentially less direct, pathway involves the reduction of a ketone precursor:

2-(4-Chlorobenzoyl)benzofuran: This ketone could be synthesized and subsequently reduced to the secondary alcohol, this compound. The synthesis of this precursor could be achieved through a Friedel-Crafts acylation of benzofuran with 4-chlorobenzoyl chloride.

Sodium borohydride (B1222165) (NaBH₄): A common and mild reducing agent suitable for the reduction of the ketone to the secondary alcohol.

Table 1: Key Precursors for Plausible this compound Synthesis

| Precursor | Role | Plausible Synthetic Origin |

| 2-Formylbenzofuran | Electrophile in Grignard reaction | From salicylaldehyde |

| 4-Chlorophenylmagnesium bromide | Nucleophile in Grignard reaction | From 4-bromochlorobenzene and magnesium |

| 2-(4-Chlorobenzoyl)benzofuran | Ketone precursor for reduction | Friedel-Crafts acylation of benzofuran |

| Sodium borohydride | Reducing agent for ketone precursor | Commercially available |

While specific optimized yields for the synthesis of this compound are not available in the public domain, general conditions for analogous Grignard reactions and ketone reductions can be inferred.

Grignard Reaction Pathway:

The reaction of 2-formylbenzofuran with 4-chlorophenylmagnesium bromide would typically be carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture. The reaction is usually performed at a low temperature, such as 0°C, to control the exothermic nature of the reaction. After the addition of the Grignard reagent, the reaction mixture is typically stirred at room temperature to ensure completion. The reaction is then quenched with an aqueous acidic solution (e.g., ammonium (B1175870) chloride or dilute hydrochloric acid) to protonate the resulting alkoxide and yield this compound. Yields for such reactions are often moderate to high, potentially in the range of 60-85%, depending on the purity of the reagents and the strictness of the anhydrous conditions.

Ketone Reduction Pathway:

The reduction of 2-(4-chlorobenzoyl)benzofuran with sodium borohydride is a straightforward reaction. It is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, at room temperature. The sodium borohydride is added portion-wise to a solution of the ketone. The reaction is generally complete within a few hours. The product is then isolated by removing the solvent and performing an aqueous workup. Yields for such reductions are typically high, often exceeding 90%.

Table 2: Representative Reaction Conditions for Plausible this compound Synthesis

| Reaction Pathway | Key Reagents | Solvent | Temperature | Typical Yields |

| Grignard Reaction | 2-Formylbenzofuran, 4-Chlorophenylmagnesium bromide | THF or Et₂O | 0°C to room temp. | 60-85% |

| Ketone Reduction | 2-(4-Chlorobenzoyl)benzofuran, NaBH₄ | Methanol | Room temp. | >90% |

There is a notable absence of specific literature detailing the historical development of the synthesis of this compound. It is plausible that the initial synthesis, likely developed in the 1970s in conjunction with its clinical investigation, was not widely published or was part of proprietary industrial research. The synthetic methodologies of that era would have relied on classical organic reactions, and the Grignard reaction would have been a well-established and logical choice for the construction of the key carbon-carbon bond in this compound. The general synthesis of benzofuran derivatives, however, has a longer history, with various methods being developed throughout the 20th century.

Stereoselective Synthesis Methodologies for this compound Derivatives

The development of synthetic routes that selectively produce a specific stereoisomer of a chiral molecule is a critical aspect of medicinal chemistry. For this compound derivatives, which possess a chiral center, efforts have been directed towards enantioselective and diastereoselective synthesis.

Enantioselective and Diastereoselective Approaches

While detailed, specific enantioselective or diastereoselective synthetic pathways for this compound itself are not extensively documented in publicly available literature, general methodologies for the asymmetric synthesis of related benzofuran compounds provide insights into potential approaches. One notable strategy involves the asymmetric reduction of benzofuryl α-amino ketones. Research has demonstrated that these compounds can be subjected to transfer hydrogenation using a rhodium catalyst, such as RhCl(R,R)-TsDPEN, with formic acid. This method has been shown to produce the corresponding optically active β-amino alcohols in high yields and with excellent enantioselectivities, often between 93% and 99%. core.ac.uknih.gov The absolute configuration of the resulting products can be confirmed using techniques like electronic circular dichroism (ECD) spectroscopy, supported by theoretical calculations. nih.gov

Another general approach to obtaining enantiomerically pure benzofuran derivatives is through chiral resolution. This technique separates a racemic mixture into its individual enantiomers. Methods for chiral resolution can include fractional crystallization, chromatography on a chiral stationary phase, or the formation of diastereomeric salts with a chiral resolving agent, followed by separation. google.com

Control of Chiral Centers in Analogues

The control of chiral centers is fundamental in the synthesis of this compound analogues to ensure the desired biological activity and to understand structure-activity relationships. For compounds with a chiral center, it is understood that different enantiomers can exhibit distinct pharmacological and pharmacokinetic properties. justia.com In the context of drug development, it is often crucial to determine which enantiomer is responsible for the therapeutic effect. epo.org While specific studies detailing the control of the chiral center for a wide range of this compound analogues are scarce, the principles of asymmetric synthesis would be applied. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials to direct the formation of the desired stereoisomer.

Derivatization Strategies for this compound

Derivatization involves the chemical modification of a compound to produce new molecules with potentially different properties. For this compound, such strategies are aimed at creating analogues for research, including the development of probes for biological studies and the exploration of structure-activity relationships.

Functionalization for Structural Modification

The functionalization of the this compound scaffold can be approached through various synthetic organic chemistry reactions. One documented modification of this compound is its reduction to afford a benzofuran-substituted diarylmethane. nih.gov This type of defunctionalization can be useful in the late-stage modification of bioactive molecules to explore how the removal or alteration of a functional group affects its biological activity. nih.gov General strategies for the synthesis of various benzofuran derivatives, which could be applied to create this compound analogues, are extensive and include methods such as palladium- and copper-catalyzed reactions to form the benzofuran ring system. researchgate.net

Synthesis of this compound-based Research Probes

The development of research probes, such as fluorescently labeled molecules, is essential for studying the mechanism of action and cellular localization of bioactive compounds. While specific examples of this compound-based research probes are not detailed in the available literature, the benzofuran core structure is recognized as a viable template for such applications. acs.org The synthesis of these probes would typically involve coupling a fluorescent tag to the this compound molecule at a position that does not significantly interfere with its biological activity. The design of such probes often considers factors like the photophysical properties of the fluorophore and the stability of the linker connecting it to the parent molecule.

Design Principles for Synthetically Accessible this compound Analogues

The design of synthetically accessible analogues of this compound is guided by the goal of creating new compounds with potentially improved properties, such as enhanced biological activity, better selectivity, or more favorable pharmacokinetic profiles. This compound itself, with its benzofuran core, has been identified as a viable structural template for the development of inhibitors of amyloid proteins. acs.orgresearchgate.net Design principles would involve identifying the key structural features of this compound responsible for its activity and then systematically modifying other parts of the molecule. This could include altering the substituents on the phenyl ring or the benzofuran nucleus. The synthesis of these analogues would leverage established synthetic routes for benzofuran derivatives to ensure that the designed molecules can be efficiently prepared in the laboratory. researchgate.net

Molecular Mechanism of Action Research of Cloridarol: in Vitro and Mechanistic Focus

Elucidation of Molecular Targets

The initial step in understanding the molecular mechanism of any compound is to identify its molecular targets. For Cloridarol, research has pinpointed a critical protein involved in metabolic disease.

Protein Interaction Profiling

In vitro studies have identified the human islet amyloid polypeptide (hIAPP) as a primary molecular target of this compound. hIAPP, a 37-residue peptide hormone, is prone to misfolding and aggregation, forming amyloid deposits in the pancreas that are a pathological hallmark of type 2 diabetes. These aggregates are toxic to the insulin-producing islet β-cells. This compound has been shown to directly interact with hIAPP, interfering with its aggregation process nih.govresearchgate.netacs.org.

Investigation of Molecular Interaction Mechanisms

The binding of this compound to hIAPP is a complex interplay of various non-covalent interactions. Understanding these forces is crucial to comprehending the mechanism of aggregation inhibition.

Ligand-Protein Binding Characterization (e.g., hIAPP aggregation inhibition)

The inhibitory activity of this compound on hIAPP aggregation has been extensively characterized using a combination of experimental and computational methods. Techniques such as Thioflavin T (ThT) fluorescence assays, atomic force microscopy (AFM), and circular dichroism (CD) spectroscopy have collectively demonstrated this compound's ability to prevent the aggregation of hIAPP from both its monomeric and oligomeric states nih.govresearchgate.netacs.org. Molecular dynamics simulations have further revealed that this compound preferentially binds to the C-terminal β-sheet region of hIAPP oligomers nih.govresearchgate.netacs.org. By binding to these specific regions, this compound disrupts the structure of hIAPP aggregates, reduces their β-sheet content, and blocks the lateral association pathway necessary for the formation of mature amyloid fibrils nih.govresearchgate.netacs.org.

Role of Hydrophobic Interactions, π-π Stacking, and Hydrogen Bonding

The stability of the this compound-hIAPP complex is attributed to a combination of specific molecular interactions. Comparative molecular dynamics simulations have elucidated the crucial roles of:

Hydrophobic Interactions: These interactions are a primary driving force for the binding of this compound to the hIAPP oligomers nih.govresearchgate.netacs.org.

π-π Stacking: Aromatic stacking interactions also contribute significantly to the binding affinity and stability of the complex nih.govresearchgate.netacs.org.

These multiple site bindings allow this compound to effectively disrupt the structure of hIAPP and prevent its pathological aggregation nih.govresearchgate.netacs.org.

Cellular-Level Mechanistic Studies (In Vitro)

The ultimate validation of a compound's mechanism of action lies in its effects at the cellular level. In vitro studies using islet β-cells have confirmed the protective effects of this compound against hIAPP-induced toxicity. MTT and LDH cell assays have shown that this compound can significantly increase cell viability by 15% and decrease cell apoptosis by 28% in the presence of toxic hIAPP species nih.govresearchgate.netacs.org. These findings corroborate the molecular-level observations, demonstrating that by inhibiting hIAPP aggregation, this compound effectively protects pancreatic β-cells from damage.

Interactive Data Table: Summary of this compound's In Vitro Effects on hIAPP Aggregation and Cell Viability

| Parameter | Method | Result | Reference |

| hIAPP Fibril Reduction | ThT, AFM, CD | Up to 57% reduction | nih.govresearchgate.netacs.org |

| Cell Viability | MTT Assay | 15% increase | nih.govresearchgate.netacs.org |

| Cell Apoptosis | LDH Assay | 28% decrease | nih.govresearchgate.netacs.org |

Impact on Cellular Processes and Structures (e.g., protein aggregate formation)

This compound has demonstrated a significant inhibitory effect on the formation of protein aggregates, specifically those of the human islet amyloid polypeptide (hIAPP). nih.govacs.org The abnormal misfolding and aggregation of hIAPP is a critical pathological event in Type II diabetes. nih.govacs.orgresearchgate.net

| Parameter | Finding | Supporting Evidence |

|---|---|---|

| Target Protein | Human Islet Amyloid Polypeptide (hIAPP) | Studies on hIAPP misfolding nih.govacs.org |

| Inhibition Mechanism | Prevents aggregation from monomeric and oligomeric states | Experimental data nih.govacs.org |

| Maximum Fibril Reduction | Up to 57% | ThT, AFM, and CD data nih.govacs.org |

Cytoprotective Mechanisms at a Cellular Level (e.g., cell viability, apoptosis modulation in specific cell types)

In addition to inhibiting protein aggregation, this compound exhibits cytoprotective effects in relevant cell types. Specifically, it has been shown to protect islet β-cells from the toxicity induced by hIAPP. nih.govacs.orgresearchgate.net

Studies utilizing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and lactate dehydrogenase (LDH) cell assays have quantified these protective effects. The presence of this compound was found to effectively increase the viability of islet β-cells by 15%. nih.govacs.orgresearchgate.net Concurrently, it was shown to decrease hIAPP-induced cell apoptosis by 28%. nih.govacs.orgresearchgate.net These findings confirm its role in mitigating the cellular damage caused by amyloid polypeptide aggregation.

Conformational Changes Induced by this compound Binding

The inhibitory and cytoprotective actions of this compound are rooted in its direct binding to hIAPP and the subsequent conformational changes it induces. Comparative molecular dynamics simulations have revealed that this compound preferentially binds to the C-terminal β-sheet region of hIAPP oligomers. nih.govacs.org

This binding is not mediated by a single type of interaction but rather a combination of forces, including:

Hydrophobic interactions

π-π stacking

Hydrogen bonding

The establishment of these multiple site bindings allows this compound to effectively disturb the structure of hIAPP. nih.govacs.org This disturbance leads to a reduction in the β-sheet content of the polypeptide, which is a critical structural feature for amyloid fibril formation. nih.govacs.orgresearchgate.net By altering the protein's conformation and reducing its propensity to maintain a β-sheet structure, this compound blocks the aggregation pathway, thus explaining the experimental findings of reduced fibril formation. nih.govacs.orgresearchgate.net

Computational Chemistry and Theoretical Modeling of Cloridarol

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis

The exploration of a molecule's biological activity and its relationship with its chemical structure is fundamental to drug design and discovery. wikipedia.orggardp.org For Cloridarol, both QSAR and SAR analyses are crucial in understanding its vasodilatory effects and in guiding the design of new, potentially more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govwikipedia.org These models are instrumental in predicting the activity of novel or untested molecules. For a compound like this compound, a QSAR model could be developed by correlating a set of its calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with its observed vasodilatory activity.

While specific QSAR models for this compound are not extensively detailed in publicly available literature, the general approach would involve:

Data Collection: Gathering a dataset of this compound analogues with their corresponding biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each analogue.

Model Building: Employing statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive equation.

Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A hypothetical QSAR model for this compound's activity might take the form:

Activity = c₀ + c₁logP + c₂ASA + c₃*HOMO + ...

Where logP represents lipophilicity, ASA is the accessible surface area, and HOMO is the energy of the highest occupied molecular orbital. The coefficients (c₀, c₁, etc.) would be determined through the statistical analysis.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. slideshare.net Identifying the key pharmacophore features of this compound is crucial for understanding its interaction with its biological target. Based on its chemical structure, (RS)-1-(Benzofuran-2-yl)-(4-chlorophenyl)methanol, the following pharmacophoric features can be postulated:

Aromatic Ring: The benzofuran (B130515) and chlorophenyl rings likely engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Donor/Acceptor: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions within the binding pocket.

Halogen Atom: The chlorine atom on the phenyl ring can participate in halogen bonding or influence the electronic properties of the ring.

These features, when mapped in 3D space, would constitute the pharmacophore model for this compound's vasodilatory activity.

Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and observing the effect on its biological activity. nih.gov This exploration provides valuable insights into which molecular features are critical for activity. For this compound, a systematic SAR study could involve modifications at several key positions:

| Modification Site | Type of Modification | Rationale |

| Chlorophenyl Ring | Varying the position and nature of the substituent | To probe the electronic and steric requirements for activity. |

| Benzofuran Ring | Substitution on the aromatic part of the benzofuran | To explore the impact on binding and overall molecular properties. |

| Hydroxyl Group | Esterification or etherification | To investigate the importance of the hydrogen bonding capability. |

| Chiral Center | Separation of enantiomers | To determine if the activity is stereospecific. |

By analyzing the activity of the resulting derivatives, a detailed SAR map can be constructed, guiding the rational design of new this compound analogues with potentially improved potency and selectivity.

Electronic Structure Calculations

Electronic structure calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. researchgate.net

A variety of quantum chemical descriptors can be calculated for this compound to quantify its electronic properties and reactivity. mdpi.comresearchgate.net These descriptors are often used in QSAR studies and to understand reaction mechanisms.

| Descriptor | Description | Potential Relevance for this compound |

| HOMO (Highest Occupied Molecular Orbital) Energy | Represents the ability to donate an electron. | Higher HOMO energy may indicate greater reactivity in certain interactions. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Represents the ability to accept an electron. | Lower LUMO energy suggests a greater propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions. |

| Mulliken Atomic Charges | The partial charge on each atom in the molecule. | Helps to identify potential sites for electrostatic interactions. |

These descriptors provide a quantitative basis for understanding the electronic aspects of this compound's interactions with its biological target.

Quantum chemical calculations can also be used to predict various spectroscopic properties of a molecule. While experimental data is the gold standard, theoretical predictions can aid in the interpretation of experimental spectra and provide insights into the molecular structure and vibrations. For this compound, these predictions could include:

Infrared (IR) and Raman Spectra: Theoretical calculations of vibrational frequencies can help in assigning the peaks observed in experimental IR and Raman spectra, confirming the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be predicted, aiding in the structural elucidation of this compound and its derivatives.

UV-Vis Spectra: The electronic transitions responsible for UV-Vis absorption can be calculated, providing information about the electronic structure and chromophores within the molecule.

These computational predictions, when compared with experimental data, offer a powerful tool for the comprehensive characterization of this compound.

Cheminformatics and Data Mining in this compound Research

Cheminformatics and data mining are integral computational strategies in modern drug discovery, offering powerful tools to analyze, interpret, and leverage vast datasets of chemical and biological information. mdpi.comnih.gov These approaches accelerate research by identifying patterns, predicting activities, and optimizing drug candidates, thereby reducing the time and costs associated with experimental work. nih.govnih.gov In the context of this compound research, while specific large-scale data mining studies are not extensively documented in the provided literature, the principles of cheminformatics are evident in the theoretical and computational modeling used to investigate its mechanism of action.

Computational studies, particularly molecular dynamics simulations, have been pivotal in elucidating the interactions of this compound at a molecular level. nih.govacs.org This is especially true in research exploring its potential repurposing as an inhibitor of human islet amyloid polypeptide (hIAPP), a key factor in Type II diabetes. nih.gov These simulations provide detailed insights that form the foundational data for broader cheminformatics analyses, such as Quantitative Structure-Activity Relationship (QSAR) modeling and virtual screening. nih.govalliedacademies.org

Detailed research findings from molecular modeling have revealed the specific forces governing this compound's binding capabilities. nih.govacs.org Molecular dynamics simulations demonstrated that this compound preferentially binds to the C-terminal β-sheet region of hIAPP oligomers. nih.govacs.org This binding is not governed by a single interaction but rather a combination of several key molecular forces. nih.gov Such detailed interaction data is crucial for building pharmacophore models and searching for new molecules with similar therapeutic potential. alliedacademies.org

The key interactions identified include:

Hydrophobic Interactions: These play a significant role in the binding process.

π-π Stacking: This interaction contributes to the stability of the this compound-hIAPP complex. nih.govacs.org

Hydrogen Bonding: This further stabilizes the binding of this compound to the hIAPP oligomers. nih.govacs.org

These multi-site bindings allow this compound to effectively disrupt the structure of hIAPP aggregates, leading to a reduction in β-sheet content and blocking the pathways for further aggregation. nih.govacs.org Experimental and computational approaches have shown that this inhibitory action can reduce the formation of hIAPP fibrils by up to 57% under optimal conditions. nih.govacs.org

The data generated from these theoretical models serves as a valuable asset for future data mining and cheminformatics endeavors. For instance, the structural features of this compound responsible for these interactions can be used to develop QSAR models. nih.gov These models could then screen large chemical databases to identify other benzofuran-based structures or entirely new scaffolds that might exhibit similar or enhanced inhibitory activity against hIAPP. nih.govnih.gov Data mining techniques can also be applied to analyze clinical databases and biomedical literature to uncover potential new applications or correlations related to this compound's mechanism of action. nih.govnih.govamegroups.org

Table 1: Summary of Computational Findings for this compound's Interaction with hIAPP

| Computational Method | Target | Key Interactions Identified | Predicted Outcome | Reference |

|---|---|---|---|---|

| Molecular Dynamics Simulation | hIAPP Oligomers | Hydrophobic interactions, π-π stacking, Hydrogen bonding | Disturbance of hIAPP structure, Reduction of β-sheet content, Blockage of lateral association | nih.gov, acs.org |

Table 2: Potential Applications of Cheminformatics and Data Mining in Future this compound Research

| Technique | Description | Potential Application for this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models correlating chemical structure with biological activity. alliedacademies.orgnih.gov | Predict the hIAPP inhibitory activity of new this compound analogs or other compounds. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for biological activity. alliedacademies.org | Create a 3D query to screen virtual libraries for novel compounds that mimic this compound's binding mode. |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential drug candidates. nih.govnih.gov | Identify new potential hIAPP inhibitors from vast chemical databases based on docking scores and interaction patterns. |

| Text and Data Mining | Extracts useful information and patterns from large datasets like scientific literature or electronic health records. nih.govamegroups.org | Uncover new potential therapeutic targets for this compound or identify correlations between its use and other clinical outcomes. |

Advanced Analytical Methodologies for Cloridarol Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the structural features, functional groups, and electronic properties of Cloridarol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. By examining the chemical shifts, splitting patterns, and integration of signals in the NMR spectrum, the arrangement of atoms and the types of functional groups present in this compound can be elucidated. While specific detailed NMR data for this compound were not extensively found in the immediate search results, general applications of NMR in structural elucidation of organic compounds, including those with benzofuran (B130515) moieties, are well-established. core.ac.ukwhiterose.ac.uknih.gov For this compound, a solution in solvents like DMSO-d₆ or CDCl₃ using tetramethylsilane (B1202638) (TMS) as an internal standard would typically be used for NMR analysis. core.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structure by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments. The exact mass of this compound is reported as 258.0447573 Da. nih.govechemi.commedkoo.com Techniques such as electron ionization (EI) or electrospray ionization (ESI) coupled with mass analyzers can be employed. whiterose.ac.uksisweb.com Fragmentation patterns observed in the mass spectrum provide a unique fingerprint that helps confirm the identity and structural integrity of the compound. Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M+K]⁺, [M-H]⁻, [M+Na-2H]⁻, [M]⁺, and [M]⁻, have been calculated, which can be useful for identification and analysis, particularly in ion mobility-mass spectrometry. uni.ludrugbank.com

Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source Type | Source |

| [M+H]⁺ | 259.05205 | 153.8 | predicted | CCSbase |

| [M+Na]⁺ | 281.03399 | 170.7 | predicted | CCSbase |

| [M+NH₄]⁺ | 276.07859 | 164.0 | predicted | CCSbase |

| [M+K]⁺ | 297.00793 | 164.1 | predicted | CCSbase |

| [M-H]⁻ | 257.03749 | 160.2 | predicted | CCSbase |

| [M+Na-2H]⁻ | 279.01944 | 163.0 | predicted | CCSbase |

| [M]⁺ | 258.04422 | 158.6 | predicted | CCSbase |

| [M]⁻ | 258.04532 | 158.6 | predicted | CCSbase |

| [M-H]⁻ | - | 155.20882 | predicted | DeepCCS 1.0 (2019) drugbank.com |

| [M+H]⁺ | - | 157.60437 | predicted | DeepCCS 1.0 (2019) drugbank.com |

| [M+Na]⁺ | - | 163.51689 | predicted | DeepCCS 1.0 (2019) drugbank.com |

Note: Some m/z values were not available in the provided text snippets for the DeepCCS predictions.

UV-Visible Spectrophotometry for Quantification and Purity Assessment

UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for the quantitative analysis of compounds containing chromophores, such as aromatic rings and conjugated systems, which are present in this compound. medkoo.comscispace.comacs.orggoogle.comdissolutiontech.comscholarsresearchlibrary.comoecd.org The intensity of absorption at a specific wavelength (λmax) is directly proportional to the concentration of the analyte, allowing for quantification using the Beer-Lambert law. UV-Vis spectrophotometry can also be used to assess the purity of this compound by examining the shape and position of the absorption peaks and looking for the presence of extraneous peaks that might indicate impurities. scholarsresearchlibrary.com While a specific λmax for this compound was not explicitly stated in the search results, related compounds with aromatic systems typically exhibit absorption in the UV region. scholarsresearchlibrary.comnist.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying each component in a mixture. medkoo.comscispace.comacs.orgacs.orggoogle.comaksci.comresearchgate.net HPLC is particularly valuable for assessing the purity of this compound and for profiling potential impurities. This involves injecting a sample onto a chromatographic column packed with a stationary phase, and then eluting the components with a mobile phase. researchgate.net Different components in the mixture separate based on their interactions with the stationary and mobile phases. A detector, such as a UV-Vis detector or a mass spectrometer, is used to monitor the eluent and detect the separated compounds. researchgate.netmdpi.com For this compound analysis, a reverse-phase HPLC method using a C8 or C18 column is commonly employed. core.ac.ukresearchgate.net The mobile phase typically consists of a mixture of water or buffer and an organic solvent like methanol (B129727) or acetonitrile, often used in an isocratic or gradient mode. core.ac.ukresearchgate.net The detection wavelength for this compound would likely be in the UV range, given its aromatic structure. researchgate.net HPLC methods can be validated to ensure their accuracy, precision, selectivity, and linearity for the reliable quantification of this compound and its impurities. researchgate.net

X-ray Diffraction Studies

X-ray Diffraction (XRD) techniques are powerful tools for the characterization of crystalline materials, providing information about their crystal structure, phase identity, purity, and crystallinity. europa.eucoriolis-pharma.commalvernpanalytical.commdpi.com

Hyphenated Analytical Approaches

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, offering comprehensive analytical solutions.

Future Research Directions and Methodological Innovations for Cloridarol

Emerging Trends in Cloridarol Chemical Synthesis

The chemical synthesis of benzofuran (B130515) derivatives like this compound (C₁₅H₁₁ClO₂) can be approached through various synthetic strategies. scribd.comnih.govnovartis.commdpi.com While specific recent advancements solely focused on this compound synthesis are not extensively documented in the search results, emerging trends in the synthesis of heterocyclic compounds, including benzofurans, offer potential pathways for more efficient and sustainable production. These trends often involve the development of novel catalytic systems, stereoselective transformations, and flow chemistry techniques. mdpi.comnih.gov

One mentioned synthetic route for this compound involves starting from (4-Chlorobenzoyl)benzofuran and utilizing reagents like potassium borohydride (B1222165) in methanol (B129727). novartis.com Future research could explore optimizing such existing routes or developing entirely new synthetic methodologies that offer improved yields, reduced reaction times, and minimized environmental impact. Advances in organocatalysis, photoredox catalysis, and C-H activation could potentially be leveraged for the selective construction of the benzofuran core and the introduction of the chlorophenyl and hydroxyl moieties present in this compound.

Advanced Computational Approaches for this compound Design and Prediction

Computational methods are increasingly integral to modern chemical and biological research, offering insights into molecular properties, interactions, and potential biological activities. nih.govnih.govmdpi.com For this compound, advanced computational approaches, particularly molecular dynamics (MD) simulations, have already played a role in understanding its interaction with human islet amyloid peptide (hIAPP). researchgate.netacs.orgnih.govcolab.wscore.ac.uk

The study on this compound as a hIAPP inhibitor utilized comparative molecular dynamics simulations, revealing that this compound preferentially binds to the C-terminal β-sheet region of hIAPP oligomers through hydrophobic interactions, π-π stacking, and hydrogen bonding. researchgate.netnih.govcolab.wsnih.gov This binding was shown to disturb hIAPP structures, reduce β-sheet content, and block the aggregation pathway. researchgate.netnih.govcolab.ws

Future computational research could expand beyond MD simulations to employ more sophisticated techniques such as:

Quantum Mechanics (QM) calculations: To gain a deeper understanding of the electronic structure and reactivity of this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling: To build predictive models correlating structural variations of this compound derivatives with their biological activities, potentially guiding the design of more potent analogs. nih.govmdpi.com

Ligand-based and structure-based drug design: To identify potential novel targets for this compound by screening against protein databases or designing derivatives that specifically target proteins of interest. nih.govnih.govmdpi.com

Artificial intelligence and machine learning: To predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential toxicity profiles of this compound and its analogs, accelerating the research process.

These computational approaches can aid in rational design, prioritize synthesis efforts, and provide mechanistic insights that are difficult to obtain solely through experimental methods.

Development of New Analytical Paradigms for this compound and its Derivatives

The analysis of pharmaceutical compounds and their derivatives relies on robust and sensitive analytical techniques. mdpi.comresearchgate.netdrugbank.com While standard chromatographic and spectroscopic methods are likely applicable to this compound, the development of new analytical paradigms could offer enhanced capabilities for its detection, quantification, and characterization, particularly in complex biological or environmental matrices. mdpi.comresearchgate.netdrugbank.comnih.gov

Potential advancements in analytical methods relevant to this compound could include:

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS): For accurate mass determination, structural elucidation of metabolites or degradation products, and sensitive quantification. researchgate.netdrugbank.com Techniques like electron capture dissociation (ECD) MS/MS could provide detailed structural information on peptide interactions, as seen in amyloid research. researchgate.net

Advanced chromatographic techniques: Such as Ultra-High Performance Liquid Chromatography (UHPLC) for faster separations and increased sensitivity, or two-dimensional chromatography for resolving complex mixtures. researchgate.net

Capillary electrophoresis (CE): An alternative separation technique that can be coupled with MS for the analysis of polar and charged species, potentially relevant for this compound metabolites. mdpi.com

Spectroscopic methods: Exploring advanced NMR techniques for detailed structural and conformational analysis, or fluorescence spectroscopy if this compound or its derivatives exhibit fluorescent properties. researchgate.netdrugbank.com

** hyphenated techniques:** Combining different analytical methods, such as LC-NMR or CE-MS, for comprehensive analysis.

The development of validated analytical methods is crucial for both basic research and any potential future translational studies involving this compound.

Exploration of Novel Molecular Targets and Research Applications (Non-clinical)

Beyond its historical role as a vasodilator, recent research has highlighted this compound's potential in inhibiting hIAPP aggregation, suggesting a novel non-clinical research application in the context of Type II diabetes. researchgate.netnih.govcolab.wsnih.gov This indicates that this compound may interact with molecular targets beyond those involved in vasodilation. drugbank.com

Future non-clinical research could focus on:

Identifying novel protein targets: Utilizing techniques such as activity-based protein profiling, thermal proteome profiling, or pull-down assays coupled with mass spectrometry to identify proteins that this compound interacts with. nih.gov

Investigating other amyloid-related diseases: Given its activity against hIAPP aggregation, this compound's effects on the aggregation of other amyloidogenic proteins implicated in diseases like Alzheimer's disease (amyloid-beta) or Parkinson's disease (alpha-synuclein) could be explored in vitro and in relevant non-clinical models. researchgate.netmdpi.com

Exploring other disease areas: Based on its chemical structure and properties, this compound could potentially exhibit activity in other biological pathways. High-throughput screening against various target classes or phenotypic screens in relevant cell-based or in vitro models could reveal new research applications.

Studying its effects on cellular processes: Investigating how this compound impacts fundamental cellular processes such as protein folding, aggregation, or clearance mechanisms in various cell types.

These explorations could uncover entirely new research avenues for this compound, leveraging its unique structural features.

Integration of Multi-Omics Data in this compound Mechanism Research (In Vitro)

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems and can be powerful tools for deciphering the mechanisms of action of chemical compounds. nih.govnih.govwho.intresearchgate.netopenlabnotebooks.org While no specific studies on multi-omics data integration for this compound in vitro research were found, this approach holds significant promise for future investigations.

In vitro studies using cell lines or primary cells treated with this compound could generate various omics datasets. Integrating these datasets could help to:

Identify affected biological pathways: By analyzing changes in gene expression, protein levels, and metabolite profiles in response to this compound treatment.

Understand the cellular response: Gaining a holistic view of how cells react to this compound at multiple molecular levels.

Identify potential biomarkers: Discovering molecular markers that are modulated by this compound treatment, which could be useful for monitoring its effects in non-clinical studies.

Elucidate complex mechanisms: Unraveling intricate molecular mechanisms that may not be apparent from single-omics analyses. nih.gov

For example, in the context of its hIAPP aggregation inhibition, multi-omics could reveal how this compound affects protein synthesis, folding chaperones, or degradation pathways in pancreatic beta cells.

This compound as a Template for Chemical Probe Development

A chemical probe is a well-characterized small molecule that is used to perturb a biological system and study the function of a specific protein target. nih.gov this compound's identification as an inhibitor of hIAPP aggregation and its benzofuran scaffold suggest its potential as a starting point for the development of chemical probes. researchgate.netnih.govcolab.ws

The benzofuran core is a privileged structure found in various biologically active compounds. researchgate.net this compound's activity against hIAPP aggregation indicates that the benzofuran scaffold, along with its substituents, can confer specific binding properties. Future research could focus on:

Structure-Activity Relationship (SAR) studies: Synthesizing a series of this compound analogs with modifications to the benzofuran core, the chlorophenyl group, or the hydroxyl moiety to understand how structural changes impact activity against hIAPP or other potential targets.

Developing selective probes: Designing derivatives that exhibit high potency and selectivity for a particular molecular target identified in future research. This might involve scaffold hopping or rational design based on structural information of the target.

Incorporating tags for target identification: Synthesizing photoaffinity labels or affinity tags based on the this compound structure to covalently label and isolate its binding partners. nih.gov

Developing this compound-based chemical probes could provide valuable tools for dissecting biological pathways and validating potential new molecular targets in non-clinical research.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.